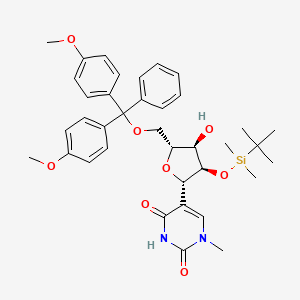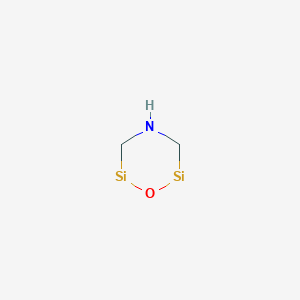
2,6-Disilamorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Disilamorpholine is a chemical compound that features a six-membered ring containing two silicon atoms and one nitrogen atom
Preparation Methods
The synthesis of 2,6-Disilamorpholine typically involves the cyclization of diisopropanolamine in the presence of sulfuric acid. The reaction conditions include simultaneous addition of the components and full utilization of the heat of reaction. The process can be carried out at temperatures ranging from 85 to 170 degrees Celsius, followed by heating at 150 to 190 degrees Celsius for 1 to 25 hours while water is distilled off .
Chemical Reactions Analysis
2,6-Disilamorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and aluminum oxide catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclization of diisopropanolamine with sulfuric acid can yield a high proportion of the cis-isomer of this compound .
Scientific Research Applications
2,6-Disilamorpholine serves as a versatile intermediate in the synthesis of pharmaceutical ingredientsAdditionally, it is employed in the synthesis of other chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of 2,6-Disilamorpholine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with other molecules, which can influence various biochemical processes. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interacting molecules .
Comparison with Similar Compounds
2,6-Disilamorpholine can be compared with other similar compounds, such as 2,2,6,6-tetramethyl-4-[N-tosyl-(S)-prolinyl]-2,6-disilamorpholine and 4-[2-(difluoroboroxy)benzoyl]-2,2,6,6-tetramethyl-2,6-disilamorpholine. These compounds share structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C2H5NOSi2 |
|---|---|
Molecular Weight |
115.24 g/mol |
InChI |
InChI=1S/C2H5NOSi2/c1-3-2-6-4-5-1/h3H,1-2H2 |
InChI Key |
LMHLJAOKFUKPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1NC[Si]O[Si]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




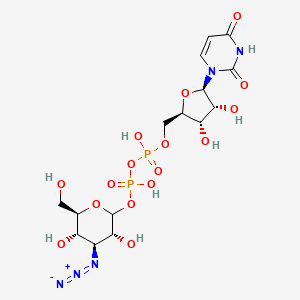

![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
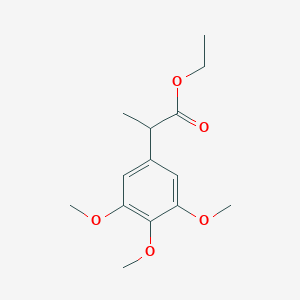

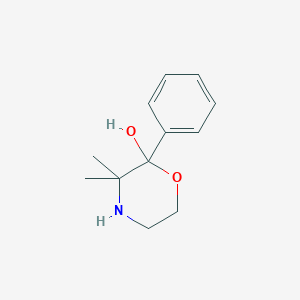
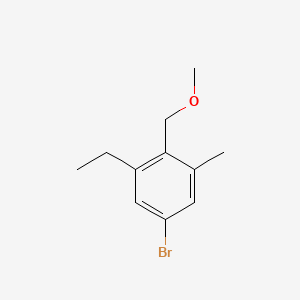
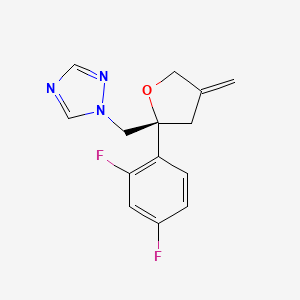
![(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)
![Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14759491.png)

